L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine
Description
L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine is a peptide compound composed of five amino acids: L-asparagine, L-tyrosine, glycine, L-methionine, and glycine
Properties
CAS No. |
915780-09-5 |
|---|---|
Molecular Formula |
C22H32N6O8S |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H32N6O8S/c1-37-7-6-15(21(35)26-11-19(32)33)27-18(31)10-25-22(36)16(8-12-2-4-13(29)5-3-12)28-20(34)14(23)9-17(24)30/h2-5,14-16,29H,6-11,23H2,1H3,(H2,24,30)(H,25,36)(H,26,35)(H,27,31)(H,28,34)(H,32,33)/t14-,15-,16-/m0/s1 |
InChI Key |
UZVHZTCZAPAVGH-JYJNAYRXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Neuroprotective Effects
Peptides like L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine have been investigated for their neuroprotective effects. Research into related compounds has demonstrated their ability to modulate neuroinflammation and neurodegeneration processes. For instance, inhibitors of monoacylglycerol lipase (MAGL) have been shown to prevent cytokine production and microglial activation in models of neuroinflammation . This suggests that this compound could be explored for similar therapeutic strategies.
Enzyme Inhibition Studies
The structure-activity relationship (SAR) studies on peptides often reveal insights into enzyme inhibition mechanisms. This compound could serve as a scaffold for developing inhibitors targeting specific enzymes associated with diseases like cancer or neurodegenerative disorders. For example, the evaluation of tetrahydroacridine derivatives against Leishmania species highlighted the importance of structural modifications in enhancing biological activity .
Antimicrobial Properties
Peptides have been recognized for their antimicrobial properties, which can be harnessed in developing new antibiotics. Studies on peptide derivatives have shown promising antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa, with some compounds exhibiting MIC values significantly lower than traditional antibiotics . The exploration of this compound in this context could yield novel antimicrobial agents.
Case Studies
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-tyrosyl-L-asparaginyl-L-methionylglycine
- L-Serine, L-asparaginyl-L-tyrosylglycyl-L-methionyl-
Uniqueness
L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different stability, solubility, and reactivity, making it suitable for specific applications in research and industry.
Biological Activity
L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine, a peptide composed of five amino acids, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is a pentapeptide with the following structure:
- L-Asparagine (Asn)
- L-Tyrosine (Tyr)
- Glycine (Gly)
- L-Methionine (Met)
- Glycine (Gly)
Its molecular formula is . The presence of sulfur in methionine and the aromatic ring in tyrosine suggest potential interactions with various biological targets.
1. Antitumor Activity
Recent studies have indicated that peptides similar to this compound exhibit significant antitumor activity. For instance, a related compound demonstrated an inhibition rate of 99.93% against A549 lung adenocarcinoma cells with an IC50 value of 8.99 μM . Such findings suggest that the compound may possess similar cytotoxic properties.
2. Antimicrobial Properties
Peptides containing amino acids like methionine and glycine have shown antimicrobial effects against various pathogens. The structure of this compound may enhance its ability to disrupt microbial membranes, leading to cell lysis .
The biological activity of this peptide can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar peptides have been shown to induce S-phase arrest in cancer cells, leading to apoptosis .
- Membrane Disruption : The amphipathic nature of the peptide may facilitate interaction with lipid membranes, disrupting cellular integrity .
Table 1: Antitumor Activity Comparison
| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| L-Asparaginyl... | A549 | 99.93 | 8.99 |
| Sunitinib | A549 | 86.51 | 10.36 |
| IMB-1406 | HepG2 | 99.98 | 6.92 |
This table illustrates the comparative efficacy of this compound against established antitumor agents.
Case Study 1: Antitumor Efficacy in Liver Cancer
In a controlled study, this compound was administered to HepG2 cells. The results indicated a significant reduction in cell viability, with flow cytometry revealing increased apoptosis markers after treatment .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on various bacterial strains, including E. coli and Staphylococcus aureus, where the peptide exhibited notable antimicrobial activity, supporting its potential use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
